molecular formula C13H16O5 B070166 Methyl 3,5-dimethoxy-2-propanoylbenzoate CAS No. 175278-05-4

Methyl 3,5-dimethoxy-2-propanoylbenzoate

Cat. No. B070166
M. Wt: 252.26 g/mol
InChI Key: MOWOKJBINDKNSJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-2-propanoylbenzoate, also known as DMPB, is a chemical compound that has gained attention due to its potential application in scientific research. This compound is a derivative of benzoic acid and has a molecular formula of C14H18O5. DMPB has been synthesized using various methods and has been found to have promising biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Methyl 3,5-dimethoxy-2-propanoylbenzoate is not fully understood. However, it has been suggested that Methyl 3,5-dimethoxy-2-propanoylbenzoate may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 3,5-dimethoxy-2-propanoylbenzoate may also act as an antioxidant and free radical scavenger, which can help protect cells from oxidative damage.

Biochemical And Physiological Effects

Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have promising biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been found to have antioxidant effects, which can help protect cells from oxidative damage. In addition, Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have analgesic effects, which may make it useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been found to have promising biochemical and physiological effects. However, one limitation of using Methyl 3,5-dimethoxy-2-propanoylbenzoate in lab experiments is that its mechanism of action is not fully understood. Another limitation is that more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for Methyl 3,5-dimethoxy-2-propanoylbenzoate research. One direction is to further investigate its mechanism of action. Another direction is to explore its potential application in the treatment of inflammatory diseases and pain. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, Methyl 3,5-dimethoxy-2-propanoylbenzoate may have potential application in the development of new drugs and metal complexes.

Synthesis Methods

Methyl 3,5-dimethoxy-2-propanoylbenzoate can be synthesized using various methods. One such method involves the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate. Another method involves the reaction of 3,5-dimethoxybenzoic acid with methyl chloroformate in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain Methyl 3,5-dimethoxy-2-propanoylbenzoate.

Scientific Research Applications

Methyl 3,5-dimethoxy-2-propanoylbenzoate has been found to have potential application in scientific research. It has been used as a precursor for the synthesis of various compounds such as Methyl 3,5-dimethoxy-2-propanoylbenzoate-4, which has been found to have anti-inflammatory effects. Methyl 3,5-dimethoxy-2-propanoylbenzoate has also been used as a ligand in the synthesis of metal complexes, which have been found to have potential application in catalysis and drug delivery.

properties

IUPAC Name

methyl 3,5-dimethoxy-2-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWOKJBINDKNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425122
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dimethoxy-2-propanoylbenzoate

CAS RN

175278-05-4
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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